molecular formula C7H17N B3421205 Ethyl(3-methylbutyl)amine CAS No. 21035-52-9

Ethyl(3-methylbutyl)amine

Cat. No. B3421205
CAS RN: 21035-52-9
M. Wt: 115.22 g/mol
InChI Key: TZTQUOTYYSUZNA-UHFFFAOYSA-N
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Description

Ethyl(3-methylbutyl)amine is a type of amine, which can be thought of as a derivative of ammonia where one hydrogen atom has been replaced by an ethyl group and another by a 3-methylbutyl group .


Chemical Reactions Analysis

Amines, including Ethyl(3-methylbutyl)amine, can undergo various chemical reactions. For instance, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .


Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. They have distinct boiling points, which can be compared with those of other compounds with the same number of electrons . The solubility, smell, and other physical properties of amines can also be distinctive .

Scientific Research Applications

Amines in Surface Waters

A comprehensive review by Poste, Grung, and Wright (2014) examines the concentrations, sources, fate, and toxicity of amines, including Ethyl(3-methylbutyl)amine, in various surface waters like rivers, lakes, and seawaters. The study highlights the importance of understanding the environmental impact of amines due to their broad range of anthropogenic and natural sources. While concentrations in surface waters are often low, the potential for these compounds to act as precursors for more toxic substances, such as nitrosamines, raises concerns for water contamination and necessitates further research on their prevalence and effects in natural waters (Poste, Grung, & Wright, 2014).

Advanced Oxidation Processes for Degradation

Bhat and Gogate (2021) provide an extensive review on the degradation of nitrogen-containing compounds, including amines like Ethyl(3-methylbutyl)amine, using advanced oxidation processes (AOPs). The study categorizes these compounds into aromatic amines, aliphatic amines, N-containing dyes, and N-containing pesticides, discussing the efficiency of various AOPs in their degradation. Ozone and Fenton processes emerge as highly reactive methods, with the degradation mechanisms often sensitive to factors like pH. This review underscores the potential of AOPs in effectively managing recalcitrant nitrogen-containing pollutants in water (Bhat & Gogate, 2021).

Plasma Methods for Biomolecule Immobilization

Siow, Britcher, Kumar, and Griesser (2006) delve into plasma surface treatments and plasma polymerization for creating polymeric surfaces with reactive chemical groups, useful for biomolecule immobilization and cell colonization. Their review covers the generation of surfaces with amine, carboxy, hydroxy, and aldehyde groups through plasma methods, offering insights into the applications and challenges, including the aging and stability of such surfaces. This work is pivotal for developing bio-interactive surfaces for medical and biotechnological applications (Siow, Britcher, Kumar, & Griesser, 2006).

properties

IUPAC Name

N-ethyl-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-8-6-5-7(2)3/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTQUOTYYSUZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308013
Record name N-Ethyl-3-methyl-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl(3-methylbutyl)amine

CAS RN

21035-52-9
Record name N-Ethyl-3-methyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21035-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-methyl-1-butanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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